REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.Cl[CH2:11][C:12](=O)[CH3:13].C([O-])(O)=O.[Na+]>C(O)C.O>[Cl:9][C:5]1[CH:6]=[C:7]([Cl:8])[C:2]2[N:3]([CH:11]=[C:12]([CH3:13])[N:1]=2)[CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1Cl)Cl
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 64 hours
|
Duration
|
64 h
|
Type
|
CUSTOM
|
Details
|
A filtrate is obtained under suction
|
Type
|
CUSTOM
|
Details
|
dried to constant weight in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=2N(C1)C=C(N2)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |